molecular formula C18H20N8O2 B2987720 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1428374-37-1

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2987720
CAS RN: 1428374-37-1
M. Wt: 380.412
InChI Key: XSIHTGBEHQREHB-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H20N8O2 and its molecular weight is 380.412. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

  • Synthesis of Heterocyclic Systems : Research has explored the synthesis of heterocyclic systems via reactions involving pyridazinone derivatives, leading to compounds with anticipated biological activities. This includes the creation of various derivatives through reactions with compounds like PCl5, 2-hydroxybenzoylhydrazide, and semicarbazide hydrochloride, among others, showcasing the versatility of pyridazinone in synthesizing biologically relevant molecules (Youssef et al., 2005).

  • Antiviral Activity Studies : The compound has been utilized as a starting material for the synthesis of derivatives with evaluated antiviral activities. Through various reactions, including diazotization and coupling with phenyl isothiocyanate, researchers have synthesized compounds tested for cytotoxicity and antiviral properties against HSV1 and HAV-MBB (Attaby et al., 2006).

Antibacterial Agent Development

  • Piperazinyl Oxazolidinone Antibacterials : The compound's derivatives have been investigated for their antibacterial properties, particularly against gram-positive pathogens like methicillin-resistant Staphylococcus aureus. This research contributes to the development of new antibacterial agents to combat resistant bacterial strains (Tucker et al., 1998).

Synthesis and Characterization of Derivatives

  • Crystal Structure and Spectroscopic Studies : A pyridazinone derivative has been synthesized and characterized, providing insights into its crystal structure and stability. Such studies are crucial for understanding the compound's chemical behavior and potential applications in material science and pharmacology (Kalai et al., 2021).

Antimicrobial Activity Evaluation

  • Synthesis and Biological Activity : Research on synthesizing new pyrazoline and pyrazole derivatives, including those derived from pyridazinone, has demonstrated significant antibacterial and antifungal activities. Such studies highlight the potential of pyridazinone-based compounds in developing new antimicrobial agents (Hassan, 2013).

properties

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O2/c1-14-3-4-15(21-20-14)24-9-11-25(12-10-24)18(27)13-28-17-6-5-16(22-23-17)26-8-2-7-19-26/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIHTGBEHQREHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone

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